

A Technical Guide to Fmoc-DL-Phe-OH: Synthesis, Application, and Biological Relevance

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Compound of Interest

Compound Name: *Fmoc-DL-Phe-OH*

Cat. No.: *B6266187*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- α -(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (**Fmoc-DL-Phe-OH**), a crucial building block in modern peptide chemistry. This document details its physicochemical properties, comprehensive experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and explores the biological significance of incorporating D-phenylalanine into therapeutic peptides that can modulate key signaling pathways.

Core Properties of Fmoc-DL-Phe-OH

Fmoc-DL-Phe-OH is a racemic mixture of the D- and L-enantiomers of phenylalanine, protected at the α -amino group with the base-labile Fmoc group. This protection strategy is fundamental to the widely adopted Fmoc/tBu solid-phase peptide synthesis methodology.

Property	Data
CAS Number	126727-04-6
Molecular Weight	387.43 g/mol
Molecular Formula	C ₂₄ H ₂₁ NO ₄
Appearance	White to off-white solid/powder
Stereochemistry	Racemic mixture (D- and L-enantiomers)

The Role of Fmoc-DL-Phe-OH in Solid-Phase Peptide Synthesis

The primary application of **Fmoc-DL-Phe-OH** is as a building block in Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a temporary shield for the α -amino group of the amino acid, preventing unwanted side reactions during the formation of peptide bonds. Its removal under mild basic conditions, typically with piperidine, allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This iterative process of deprotection and coupling is the foundation of modern peptide synthesis.

Experimental Protocol: A Standard SPPS Cycle for Incorporating Fmoc-Phe-OH

This protocol outlines a generalized manual procedure for a single coupling cycle in Fmoc-based SPPS. The quantities are illustrative for a synthesis scale of 0.1 mmol.

Materials and Reagents:

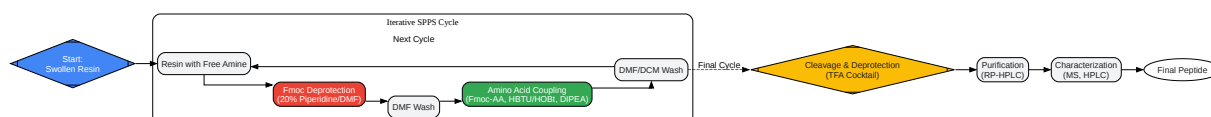
- **Fmoc-DL-Phe-OH** (or the desired Fmoc-amino acid)
- Solid support resin (e.g., Rink Amide resin, 0.6 mmol/g substitution)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)

- 20% (v/v) Piperidine in DMF
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
- Diethyl ether (cold)
- HPLC grade water and acetonitrile

Procedure:

- Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM for 30-60 minutes to ensure optimal accessibility of the reactive sites.[\[1\]](#)
- Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide is removed. This is achieved by treating the resin with a 20% solution of piperidine in DMF.[\[1\]](#) This step is typically performed in two stages: a short treatment of 3-5 minutes followed by a longer treatment of 10-15 minutes to ensure complete removal.[\[1\]](#)
- Washing: The resin is thoroughly washed with DMF to remove the excess deprotection reagent and the dibenzofulvene-piperidine adduct.
- Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., **Fmoc-DL-Phe-OH**) is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. [\[1\]](#) For a 0.1 mmol scale, 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt are dissolved in DMF.[\[1\]](#) DIPEA (6 equivalents) is then added to the solution to facilitate the activation and coupling process, which is typically allowed to proceed for 1-2 hours.[\[1\]](#)
- Washing: The resin is washed again with DMF and DCM to remove any unreacted reagents and byproducts.

- **Cycle Repetition:** These steps (2-5) are repeated for each subsequent amino acid in the desired peptide sequence.
- **Final Deprotection and Cleavage:** After the final amino acid has been coupled, the terminal Fmoc group is removed. The peptide is then cleaved from the solid support and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically for 2-3 hours.[1]
- **Peptide Precipitation and Purification:** The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
- **Characterization:** The purified peptide is characterized by analytical HPLC to determine its purity and by mass spectrometry to confirm its molecular weight.[1]



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A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Biological Significance and Signaling Pathways

While **Fmoc-DL-Phe-OH** is a synthetic precursor without direct biological activity, the incorporation of its D-enantiomer, D-phenylalanine, into peptides can significantly enhance their therapeutic potential. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[2] Furthermore, the strategic

placement of D-phenylalanine can influence the peptide's conformation and binding affinity to biological targets, enabling the modulation of various signaling pathways.

Targeting Cancer-Related Signaling Pathways

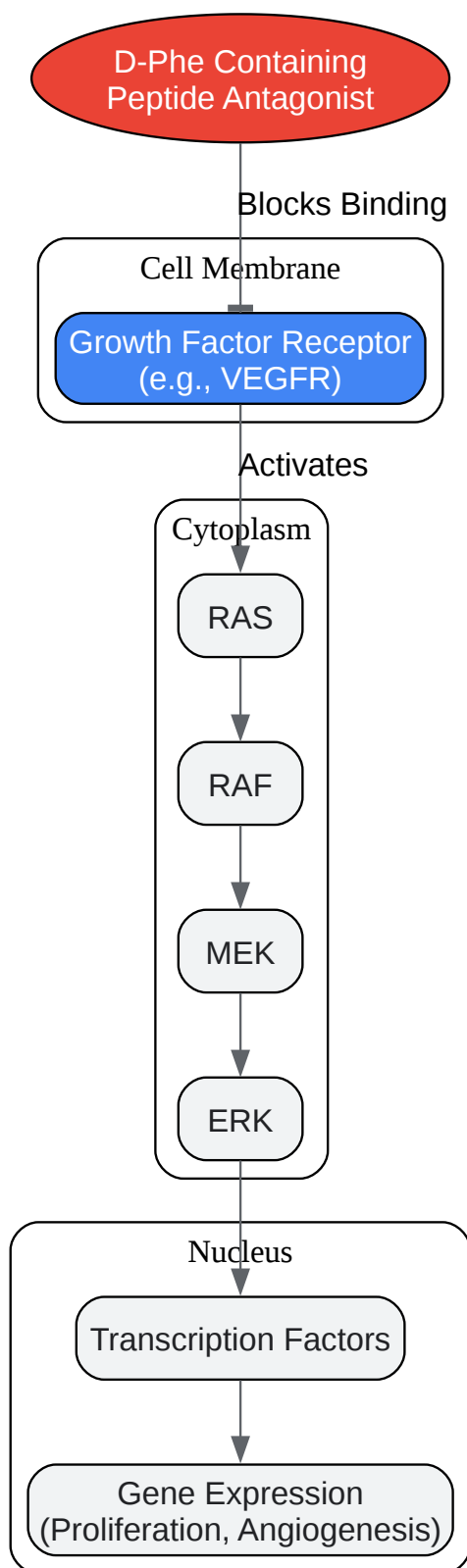
Peptides containing D-phenylalanine have been designed to target signaling pathways implicated in cancer progression and metastasis. For instance, synthetic peptides can act as antagonists for receptors that are overexpressed in cancer cells, such as Vascular Endothelial Growth Factor (VEGF) receptors, thereby inhibiting angiogenesis. Other peptides have been developed to interfere with protein-protein interactions within signaling cascades like the MAPK pathway, which is often dysregulated in cancer.[3]

A noteworthy example is the dipeptide H-D-Phe-L-Phe-OH, which has been identified as a potent inducer of the metastatic suppressor NM23H1, highlighting the potential of D-phenylalanine-containing peptides in cancer therapy.[4]

Modulation of Inflammatory and Metabolic Pathways

D-phenylalanine-containing peptides have also been investigated for their role in modulating inflammatory and metabolic pathways. For example, L-phenylalanine dipeptide derivatives have been shown to inhibit the proliferation of prostate cancer cells by regulating apoptosis and inflammatory response-related signaling pathways, with TNFSF9 being a key target.[5]

In the context of metabolic diseases, derivatives of (S)-phenylalanine have been synthesized and evaluated as potent and selective inhibitors of dipeptidyl peptidase 4 (DPP-4).[6] Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes, as it increases the levels of incretin hormones, which in turn stimulate insulin secretion in a glucose-dependent manner.



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Representative signaling pathway (MAPK) targeted by a D-Phe-containing peptide antagonist.

Conclusion

Fmoc-DL-Phe-OH is an indispensable tool in the synthesis of peptides for research and therapeutic applications. The ability to incorporate both L- and D-enantiomers of phenylalanine allows for the creation of peptides with tailored properties. In particular, the inclusion of D-phenylalanine can enhance metabolic stability and enable the precise targeting of cellular signaling pathways, opening avenues for the development of novel therapeutics for a range of diseases, including cancer and metabolic disorders. A thorough understanding of the principles of Fmoc-SPPS and the biological implications of stereochemistry is crucial for researchers and drug development professionals seeking to leverage the full potential of synthetic peptides.

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